molecular formula C14H13ClO2 B6381181 2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% CAS No. 1261951-44-3

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%

Cat. No. B6381181
CAS RN: 1261951-44-3
M. Wt: 248.70 g/mol
InChI Key: AXGZIKZAZYCCCV-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%, also known as 2-CMMP, is an organic compound commonly used in the field of synthetic organic chemistry. This compound is widely used in the research and development of various drugs, as well as in the synthesis of various organic compounds. 2-CMMP is a highly reactive compound, and its properties make it an ideal choice for a variety of laboratory experiments and applications.

Scientific Research Applications

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes.

Mechanism of Action

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and can be used as a catalyst in a variety of reactions. The most common reaction is the nucleophilic substitution reaction, which involves the replacement of a hydrogen atom in the molecule with an electron-rich species. This reaction is used in the synthesis of various organic compounds, as well as in the synthesis of various polymers.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, it has been shown to be a potent inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive, making it an ideal choice for a variety of laboratory experiments and applications. However, it can be toxic if handled improperly and should be handled with care. In addition, its reactivity can lead to the formation of unwanted byproducts, which can affect the results of experiments.

Future Directions

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of potential applications in the fields of synthetic organic chemistry and drug discovery. It can be used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In addition, it can be used in the synthesis of various polymers, such as polyurethanes and polyesters. Furthermore, it can be used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes. Finally, it can be used in the development of new drugs and therapies by targeting specific enzymes and pathways involved in disease.

Synthesis Methods

The synthesis of 2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a relatively simple process. It can be synthesized by the reaction of 2-chloro-4-methoxy-5-methylphenol with a base, such as sodium hydroxide, in aqueous solution. The reaction is carried out at room temperature and is complete in a few hours. The product is then isolated by filtration and recrystallized from a suitable solvent.

properties

IUPAC Name

2-chloro-4-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-3-6-14(17-2)11(7-9)10-4-5-13(16)12(15)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGZIKZAZYCCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685962
Record name 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol

CAS RN

1261951-44-3
Record name 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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